1,3-Dihydroxypropan-2-YL nonadec-9-enoate
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Overview
Description
1,3-Dihydroxypropan-2-YL nonadec-9-enoate is a monoacylglycerol, specifically a 2-monoglyceride, where the acyl substituent is located at position 2 . This compound is characterized by its unique structure, which includes a glycerol backbone esterified with a nonadec-9-enoic acid. It is a part of the broader class of monoglycerides, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate can be synthesized through the esterification of glycerol with nonadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
1,3-Dihydroxypropan-2-YL nonadec-9-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-YL nonadec-9-enoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for various lipases, which hydrolyze the ester bond to release glycerol and nonadec-9-enoic acid . These interactions can influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1,3-Dihydroxy-2-propanyl (9Z)-9-tetradecenoate: Similar structure but with a shorter acyl chain.
1,3-Dihydroxy-2-propanyl (9E,12E)-9,12-octadecadienoate: Contains additional double bonds in the acyl chain.
1,3-Dihydroxy-2-propanyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate: Features multiple double bonds, making it more unsaturated.
Uniqueness: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate is unique due to its specific acyl chain length and degree of unsaturation. This gives it distinct physical and chemical properties, such as melting point, solubility, and reactivity, which can be tailored for specific applications .
Properties
CAS No. |
184240-81-1 |
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Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl nonadec-9-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h10-11,21,23-24H,2-9,12-20H2,1H3 |
InChI Key |
XEDQAKSTEWMQIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
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